11,12,15-Trihydroxyeicosatrienoic acid is a significant bioactive lipid compound derived from arachidonic acid metabolism. It is primarily recognized as an endothelium-derived hyperpolarizing factor, playing a crucial role in vascular relaxation and modulation of blood flow. This compound is synthesized in various tissues, including the rabbit aorta, where it contributes to the physiological responses to acetylcholine and other stimuli.
The primary source of 11,12,15-Trihydroxyeicosatrienoic acid is the endothelial cells lining blood vessels, particularly in the rabbit aorta. It is produced through the enzymatic metabolism of arachidonic acid by specific lipoxygenases and hydroperoxide isomerases. The compound has been identified as an active stereoisomer that mediates smooth muscle relaxation by activating potassium channels .
11,12,15-Trihydroxyeicosatrienoic acid belongs to a class of compounds known as eicosanoids, which are signaling molecules derived from fatty acids. More specifically, it is categorized under hydroxyeicosatrienoic acids, which are characterized by their multiple hydroxyl groups and play various roles in inflammation and vascular physiology.
The synthesis of 11,12,15-Trihydroxyeicosatrienoic acid can be achieved through several methods, primarily involving the enzymatic conversion of arachidonic acid. The key enzymes involved include:
In laboratory settings, synthetic approaches often utilize isolated enzymes or cell cultures to facilitate the conversion of arachidonic acid into 11,12,15-Trihydroxyeicosatrienoic acid. For instance, studies have demonstrated that rabbit aorta microsomes can effectively synthesize this compound from 15-hydroperoxyeicosatetraenoic acid .
The molecular structure of 11,12,15-Trihydroxyeicosatrienoic acid features a long carbon chain typical of eicosanoids with three hydroxyl (-OH) groups located at positions 11, 12, and 15. Its chemical formula is C20H34O3.
11,12,15-Trihydroxyeicosatrienoic acid participates in various biochemical reactions:
Studies utilizing whole-cell patch-clamp techniques have shown that 11,12,15-Trihydroxyeicosatrienoic acid significantly increases outward potassium current in isolated aortic smooth muscle cells . The mechanism involves specific binding to potassium channels that mediate this effect.
The mechanism by which 11,12,15-Trihydroxyeicosatrienoic acid induces vascular relaxation involves several steps:
The maximum observed relaxation effect of 11,12,15-Trihydroxyeicosatrienoic acid on rabbit aorta was reported as approximately 69% at certain concentrations .
11,12,15-Trihydroxyeicosatrienoic acid has several important applications in scientific research:
This compound exemplifies the intricate interplay between lipid metabolism and vascular function and continues to be a focus for research aimed at understanding cardiovascular health and disease mechanisms.
11,12,15-Trihydroxyeicosatrienoic acid (11,12,15-THETA) is a bioactive lipid mediator with the molecular formula C₂₀H₃₄O₅ and a molecular weight of 354.48 g/mol. Its structure features hydroxyl groups at positions C11, C12, and C15, and conjugated double bonds at C5–C6 (Z), C8–C9 (Z), and C13–C14 (E) [3] [10]. Stereochemical specificity is critical for its function: only the 11(R),12(S),15(S)-THETA isomer demonstrates significant vasoactive properties, while other stereoisomers (e.g., 11(S),12(R),15(S)-THETA) exhibit ≤30% bioactivity [3]. This stereodependence arises from its selective interaction with apamin-sensitive potassium channels in vascular smooth muscle [3].
Table 1: Stereoisomers of 11,12,15-Trihydroxyeicosatrienoic Acid and Biological Activity
Stereoisomer | Vasorelaxation Efficacy | K⁺ Current Activation |
---|---|---|
11(R),12(S),15(S)-THETA | 69 ± 5% (10⁻⁴ M) | 119 ± 36% |
11(S),12(R),15(S)-THETA | 22% (10⁻⁴ M) | Insignificant |
11(R),12(R),15(S)-THETA | Inactive | 20 ± 2% |
Other isomers (6 variants) | Inactive | No activation |
Data derived from rabbit aorta relaxation assays and patch-clamp studies [3].
11,12,15-THETA originates from arachidonic acid (AA) metabolism through the 15-lipoxygenase-1 (15-LOX-1) pathway. In vascular endothelial cells, agonist stimulation (e.g., acetylcholine) activates phospholipase A₂ (PLA₂), releasing AA from membrane phospholipids [7]. 15-LOX-1 oxygenates AA at C15 to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), a key precursor for downstream vasoactive metabolites [6] [7]. Genetic or pharmacological inhibition of 15-LOX-1 (e.g., using cinnamyl-3,4-dihydroxy-α-cyanocinnamate) abolishes 11,12,15-THETA synthesis and related endothelium-dependent hyperpolarization [2] [7].
15(S)-HPETE undergoes enzymatic rearrangement via hydroperoxide isomerase to form the epoxide intermediate 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA) [4] [6]. This acid-labile metabolite is detectable in rabbit aortic homogenates only after stabilization (e.g., methanol derivatization). Mass spectrometry analyses confirm its structure (m/z 367 for methoxydihydroxy derivatives) [4]. In human and rabbit endothelia, 15-H-11,12-EETA acts as an endothelium-derived hyperpolarizing factor (EDHF), inducing vascular smooth muscle hyperpolarization [4] [7].
The final biosynthetic step involves hydrolysis of 15-H-11,12-EETA by soluble epoxide hydrolase (sEH) to yield 11,12,15-THETA [4] [6]. sEH expression (a 57-kDa protein) is confirmed in rabbit aortic endothelia, and its inhibition by 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) increases 15-H-11,12-EETA accumulation and enhances EDHF-mediated vasorelaxation [4]. Conversely, sEH overexpression accelerates 15-H-11,12-EETA conversion to 11,12,15-THETA, which activates apamin-sensitive K⁺ channels via stereospecific binding [3] [7].
Table 2: Enzymatic Pathway for 11,12,15-THETA Biosynthesis
Enzyme | Substrate | Product | Inhibitors/Modulators |
---|---|---|---|
15-Lipoxygenase-1 (15-LOX-1) | Arachidonic acid | 15(S)-HPETE | Nordihydroguaiaretic acid, Ebselen |
Hydroperoxide isomerase | 15(S)-HPETE | 15-H-11,12-EETA | Miconazole, Clotrimazole |
Soluble epoxide hydrolase (sEH) | 15-H-11,12-EETA | 11,12,15-THETA | AUDA, TPPU |
Key pathway supported by inhibitor studies in rabbit aorta [4] [6] [7].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7